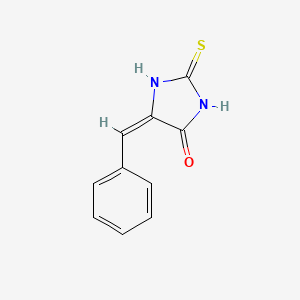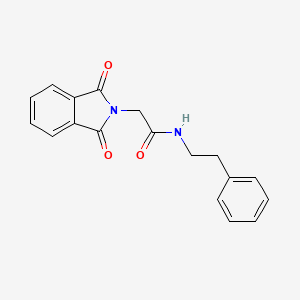
(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one
説明
(5E)-5-(Phenylmethylidene)-2-sulfanylideneimidazolidin-4-one, commonly known as PMSI, is a sulfur-containing heterocyclic compound with a five-membered ring. It is a colorless liquid with a molecular weight of 201.33 g/mol, a boiling point of 199.5°C, and a melting point of -20°C. PMSI is a member of the imidazolidinone family, which is composed of compounds containing a five-membered ring with two nitrogen atoms, an oxygen atom, and two carbon atoms. PMSI is an important intermediate in the synthesis of various organic compounds, and has also been used in a variety of scientific research applications such as drug metabolism, biochemistry, and physiology.
科学的研究の応用
PMSI has been used in a variety of scientific research applications, including drug metabolism, biochemistry, and physiology. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. PMSI has also been used to study the mechanism of action of various drugs, as well as to study the effects of drugs on biochemical and physiological processes. Additionally, it has been used to study the effects of drugs on the immune system and to investigate the structure-activity relationships of drugs.
作用機序
PMSI has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. PMSI binds to the active site of the enzyme and acts as a substrate for the enzyme, allowing the enzyme to catalyze the metabolism of drugs. Additionally, PMSI has been found to interact with other proteins involved in drug metabolism, such as UDP-glucuronosyltransferases and glutathione S-transferases.
Biochemical and Physiological Effects
PMSI has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to decreased drug metabolism. Additionally, PMSI has been found to inhibit the activity of UDP-glucuronosyltransferases, leading to decreased glucuronidation of drugs. PMSI has also been found to inhibit the activity of glutathione S-transferases, leading to decreased conjugation of drugs. Furthermore, PMSI has been found to inhibit the activity of other proteins involved in drug metabolism, such as epoxide hydrolases and cytochrome b5.
実験室実験の利点と制限
PMSI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. Additionally, it is a relatively small molecule, making it easy to handle and manipulate in the laboratory. However, PMSI also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively toxic compound, and should be handled with caution.
将来の方向性
PMSI has been used in a variety of scientific research applications, and there are a number of potential future directions for research. These include further investigation into the mechanism of action of PMSI, as well as studies into the effects of PMSI on drug metabolism, biochemistry, and physiology. Additionally, further research into the use of PMSI in drug development and drug discovery could lead to the development of more effective and safer drugs. Finally, further research into the structure-activity relationships of PMSI could lead to the development of more potent and selective drugs.
合成法
PMSI can be synthesized by a variety of methods, including the condensation of phenylmethylene derivatives with sulfanylacetaldehyde, the reaction of an aldehyde and an amine, and the cyclization of a sulfanylacetylenediamine. The most commonly used method is the condensation reaction of phenylmethylene derivatives with sulfanylacetaldehyde. In this method, the reaction of a phenylmethylene derivative such as benzylchloride with sulfanylacetaldehyde in the presence of an acid catalyst such as sulfuric acid yields PMSI.
特性
IUPAC Name |
(5E)-5-benzylidene-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMBDTHHYFCMKP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazolidinone, 5-(phenylmethylene)-2-thioxo- | |
CAS RN |
583-46-0, 95474-44-5 | |
| Record name | Hydantoin, 5-benzylidene-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 583-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Phenylmethylene)-2-thioxo-4-imidazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DR7PN4H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)
![13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6421825.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B6421857.png)
![N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421861.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421873.png)
![methyl 4-[(1E)-[({3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-yl}formamido)imino]methyl]benzoate](/img/structure/B6421874.png)
![3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421878.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421881.png)
![N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421886.png)
![N'-[(1E)-phenylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421894.png)
![3-cyclopropyl-N'-[(1E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421916.png)
![5-(4-chlorophenyl)-3-[(E)-{[2-(difluoromethoxy)phenyl]methylidene}amino]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6421928.png)
![ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6421931.png)